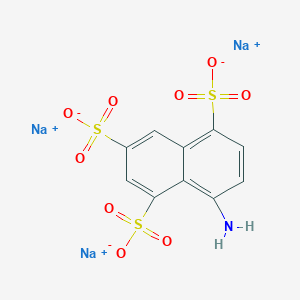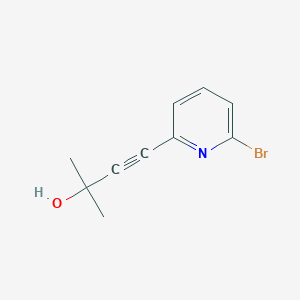
6-ethyl-3-formylindole-1-carboxamide
概要
説明
6-ethyl-3-formylindole-1-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry
準備方法
The synthesis of 6-ethyl-3-formylindole-1-carboxamide involves several steps. One common synthetic route includes the reaction of an indole derivative with appropriate reagents to introduce the ethyl and formyl groups at the desired positions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
化学反応の分析
6-ethyl-3-formylindole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
6-ethyl-3-formylindole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 6-ethyl-3-formylindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
6-ethyl-3-formylindole-1-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
6-ethyl-3-formylindole-1-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-3-4-10-9(7-15)6-14(12(13)16)11(10)5-8/h3-7H,2H2,1H3,(H2,13,16) |
InChIキー |
XHZBNHYQIZMSIG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)C(=CN2C(=O)N)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Dodecyloxy)phenyl]prop-2-enoic acid](/img/structure/B8563149.png)




![2-Benzylnaphth[2,3-d]imidazole](/img/structure/B8563195.png)





![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8563226.png)

